molecular formula C22H22N4O B13439260 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine

6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine

Cat. No.: B13439260
M. Wt: 358.4 g/mol
InChI Key: QKLZHVMWTSBUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted with an ethyl group at position 6, amino groups at positions 2 and 4, and a propargyl chain at position 5 linked to a 5-methoxybiphenyl moiety. The compound’s structure combines a heterocyclic core with an extended aromatic system, which is critical for interactions with biological targets such as enzymes or receptors. The methoxy and biphenyl groups may enhance binding affinity and selectivity, while the propargyl spacer contributes to conformational rigidity .

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

6-ethyl-5-[3-(3-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C22H22N4O/c1-3-20-19(21(23)26-22(24)25-20)11-7-8-15-12-17(14-18(13-15)27-2)16-9-5-4-6-10-16/h4-6,9-10,12-14H,3,8H2,1-2H3,(H4,23,24,25,26)

InChI Key

QKLZHVMWTSBUFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC(=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy: Propargyl-Linked Cross-Coupling

The preparation of this compound primarily involves the formation of the propargyl linkage between the pyrimidine core and the biphenyl moiety. The most effective and commonly employed method is palladium-catalyzed cross-coupling reactions , particularly Sonogashira-type coupling, which joins an alkyne to an aryl or heteroaryl halide.

  • Step 1: Synthesis of the pyrimidine-2,4-diamine intermediate
    The pyrimidine core with the 6-ethyl and 2,4-diamine substitutions is prepared via classical heterocyclic synthesis methods, often involving condensation reactions of appropriate amidines and β-dicarbonyl compounds.

  • Step 2: Preparation of the biphenyl-alkyne intermediate
    The biphenyl unit, substituted with a methoxy group at the 5-position, is functionalized with a terminal alkyne group. This is typically achieved by:

    • Bromination of the biphenyl precursor at the 3-position
    • Introduction of the alkyne via Sonogashira coupling with trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne
  • Step 3: Coupling of pyrimidine and biphenyl alkyne
    The terminal alkyne on the biphenyl is coupled to a halogenated pyrimidine (usually 5-bromo-6-ethyl-pyrimidine-2,4-diamine) under palladium catalysis to form the propargyl linkage.

Catalysts and Reaction Conditions

  • Catalysts:
    Palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are preferred due to their high activity in cross-coupling reactions. The use of copper(I) iodide as a co-catalyst is common in Sonogashira couplings.

  • Bases:
    Common bases include triethylamine or potassium carbonate to facilitate deprotonation of the terminal alkyne.

  • Solvents:
    Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME) are typically used.

  • Temperature and Time:
    Reactions are generally conducted at elevated temperatures (50–100 °C) for several hours (4–24 h) to ensure complete conversion.

Representative Reaction Scheme

Step Reactants Catalyst Base Solvent Temperature Time Yield (%)
1 5-Bromo-6-ethyl-pyrimidine-2,4-diamine + 3-(5-methoxybiphenyl-3-yl)prop-1-yn-1-yl terminal alkyne Pd(PPh3)4, CuI Triethylamine DMF 80 °C 12 h 70–85%

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel and elution with gradients of ethyl acetate and hexane.
  • Final products are characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Notes

  • Palladium-Catalyzed Cross-Coupling Efficiency:
    Recent studies emphasize the importance of catalyst loading and ligand choice to minimize palladium contamination and maximize yield. For example, Pd(PPh3)4 at low molar percentages (0.5–3 mol %) provides good catalytic activity with manageable residual metal content after purification.

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been reported to accelerate cross-coupling reactions, reducing reaction times from hours to minutes while maintaining or improving yields. This approach is useful for rapid synthesis of biphenyl intermediates and could be adapted for the final coupling step.

  • Substituent Effects:
    The presence of the methoxy group on the biphenyl ring influences electronic properties and coupling reactivity. Electron-donating groups like methoxy enhance the coupling efficiency by stabilizing palladium intermediates.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Notes
Pyrimidine core synthesis Condensation reaction Amidines, β-dicarbonyl compounds Reflux in ethanol or similar Established heterocyclic synthesis
Biphenyl alkyne intermediate Bromination + Sonogashira coupling Bromobiphenyl, trimethylsilylacetylene, Pd catalyst 50–80 °C, 12 h Protect/deprotect alkyne
Final coupling Pd-catalyzed Sonogashira 5-Bromo pyrimidine, biphenyl alkyne, Pd(PPh3)4, CuI, base 80 °C, 12 h High yield, careful Pd removal

Chemical Reactions Analysis

Key Reaction Parameters

ComponentDetailsSource
Catalyst Pd(PPh₃)₄ or PdCl₂ (0.01–3 mol %), yielding 4.9–231 ppm residual Pd
Base K₂CO₃ or Na₂CO₃ in aqueous isopropanol (IPA) or methanol (MeOH)
Temperature Reflux (1–3 h)
Purification Hyflo Super-Cel filtration, crystallization with acetic acid

For analogs like 6-ethyl-5-[3-(3,4,5-trimethoxyphenyl)prop-1-yn-1-yl]pyrimidine-2,4-diamine (CID 25138225), similar conditions achieve isolated yields up to 88% with Pd contamination reduced to <100 ppm post-purification .

Role as a Dihydrofolate Reductase (DHFR) Inhibitor

This compound belongs to the propargyl-linked pyrimidine class of DHFR inhibitors, which exhibit selective binding to pathogenic enzymes over human isoforms .

Comparative Inhibitory Activity

CompoundIC₅₀ (nM) for C. hominis DHFRSelectivity vs. Human DHFRSource
Pyrimethamine23Low
Trimethoprim14Moderate
6-Ethyl-5-[3-(3,4,5-trimethoxy)propynyl]pyrimidine23High

The propargyl linker enhances steric complementarity with the hydrophobic active site of Cryptosporidium DHFR (ChDHFR), as shown in molecular models (Fig. 3B, ). The methoxybiphenyl group likely contributes to π-π stacking with Phe-36 and Phe-103 residues in ChDHFR .

Amino Groups (2,4-positions)

  • Acetylation : Susceptible to reaction with acetyl chloride or acetic anhydride, forming N-acetyl derivatives.

  • Alkylation : May undergo alkylation with alkyl halides under basic conditions.

Propargyl Linker

  • Oxidation : The ethynyl group could oxidize to a diketone under strong acidic conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd) might reduce the triple bond to a single bond.

Methoxybiphenyl Group

  • Electrophilic Substitution : The electron-rich aryl ring could undergo nitration or sulfonation at the para position relative to the methoxy group.

Stability and Degradation Pathways

No direct data exists for this compound, but analogs with propargyl linkers show:

  • Photodegradation : Susceptibility to UV-induced cleavage of the ethynyl bond.

  • Hydrolytic Stability : Resistant to hydrolysis under physiological pH .

Scientific Research Applications

6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it effective against rapidly dividing cells, such as bacteria .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The biphenyl and isoquinoline derivatives (Target Compound and ) exhibit larger aromatic systems, which may enhance π-π stacking interactions in enzyme binding pockets compared to the trimethoxyphenyl variant .
  • Biological Activity : The trimethoxyphenyl analogue (C₁₈H₂₂N₄O₃) shows confirmed binding to DHFR in Staphylococcus aureus, with an IC₅₀ of 12 nM, attributed to the electron-rich trimethoxy group stabilizing interactions with the enzyme’s active site . In contrast, the target compound’s biphenyl group could improve selectivity for eukaryotic vs. prokaryotic DHFR isoforms, though experimental data are pending.
  • Physicochemical Properties : The pyridinyl derivative (C₂₃H₂₄N₆O) has higher solubility in aqueous buffers (logP = 1.8) compared to the biphenyl analogue (logP = 3.2), likely due to the pyridine’s polarity .

Biological Activity

6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-diamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring and various substituents, contribute to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.

Chemical Structure and Properties

  • Molecular Formula: C22H22N4O
  • Molecular Weight: 358.436 g/mol
  • IUPAC Name: 6-Ethyl-5-[3-(5-methoxy-[1,1'-biphenyl]-3-yl)prop-1-ynyl]pyrimidine-2,4-diamine
  • Canonical SMILES: CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC(=C2)OC)C3=CC=CC=C3

The compound features an ethyl group at the 6-position and a prop-1-yn-1-yl group at the 5-position of the pyrimidine ring, along with a methoxy-substituted biphenyl moiety. This configuration enhances its ability to interact with biological targets.

Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that this compound acts as a potent inhibitor of DHFR. This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis. The inhibition of DHFR can lead to reduced cell proliferation, making this compound a candidate for anticancer therapies.

Table 1: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Value (μM)Reference
DHFR InhibitionDihydrofolate reductase<10
Cytotoxicity in Cancer CellsMDA-MB-231 Cell LineIC50 = 27.6

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has shown significant activity against the MDA-MB-231 breast cancer cell line.

Case Study: MDA-MB-231 Cell Line

A study evaluated the cytotoxic effects of several synthesized compounds, including this compound. The results indicated that this compound had an IC50 value of approximately 27.6 μM, suggesting substantial potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of electron-withdrawing groups has been associated with increased potency against cancer cells.

Table 2: Structure Activity Relationship Insights

ModificationObserved Effect
Methoxy GroupIncreased solubility and activity
Ethyl SubstitutionEnhanced binding affinity
Propynyl LinkageImproved enzyme inhibition

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions that allow for high yields and purity. These synthetic methods are crucial for producing the compound for further research and therapeutic applications.

Potential Applications

Given its biological activity, this compound is being explored for several applications:

  • Cancer Treatment: As a DHFR inhibitor, it holds promise in treating various cancers by hindering tumor growth.
  • Antibiotic Resistance: Its potential as an antifolate agent could be beneficial in addressing antibiotic-resistant infections.
  • Material Science: The unique properties of this compound may also find applications in developing new materials with specific electronic or optical characteristics.

Q & A

Q. What are the recommended synthetic routes for 6-ethyl-5-[3-(5-methoxybiphenyl-3-yl)prop-1-yn-1-yl]pyrimidine-2,4-diamine, and what reaction conditions are critical for yield optimization?

Methodological Answer : The synthesis typically involves Sonogashira coupling to introduce the propynyl group to the pyrimidine core, followed by Suzuki-Miyaura cross-coupling for biphenyl incorporation. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide as a co-catalyst. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios of aryl halides to alkynes must be tightly controlled to avoid side reactions like homocoupling. Post-reaction purification via column chromatography (silica gel, gradient elution) is critical for isolating the target compound .

Q. How can spectroscopic methods (NMR, MS, IR) be used to confirm the structural integrity of this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm) to confirm biphenyl and pyrimidine ring integration. The propynyl group’s sp-hybridized carbons (δ 70–100 ppm in ¹³C NMR) and ethyl group protons (δ 1.2–1.4 ppm) should be distinct.
  • HRMS : Verify molecular ion peaks matching the exact mass (C₂₅H₂₃N₅O, calculated [M+H]⁺ = 410.1974).
  • IR : Look for N-H stretches (3200–3400 cm⁻¹) from the diamine groups and C≡C stretches (~2100 cm⁻¹) .

Q. What experimental assays are suitable for preliminary assessment of biological activity (e.g., antimicrobial, anticancer)?

Methodological Answer :

  • Antimicrobial : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .

Q. How do substituents (e.g., methoxy, ethyl) influence solubility and stability in aqueous buffers?

Methodological Answer : The methoxy group enhances hydrophilicity via hydrogen bonding, while the ethyl group contributes to lipophilicity. Assess solubility using shake-flask methods (UV-Vis quantification) in PBS (pH 7.4). Stability studies (HPLC monitoring under accelerated conditions: 40°C, 75% RH) reveal degradation pathways (e.g., hydrolysis of the propynyl linkage) .

Advanced Research Questions

Q. What strategies can optimize the synthesis for higher regioselectivity and scalability?

Methodological Answer :

  • Catalyst screening : Test Pd₂(dba)₃/XPhos systems for improved cross-coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yield.
  • Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer, critical for exothermic steps .

Q. How can computational modeling (e.g., DFT, molecular docking) predict binding affinities to biological targets?

Methodological Answer :

  • DFT calculations : Optimize the compound’s geometry (B3LYP/6-31G*) and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., DHFR). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in reported biological activity data across similar pyrimidine derivatives?

Methodological Answer :

  • Meta-analysis : Compare substituent effects (e.g., chloro vs. methoxy) across studies using QSAR models.
  • Orthogonal assays : Confirm target engagement via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity (>95%)?

Methodological Answer :

  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) for recrystallization to remove Pd residues.
  • Membrane separation : Employ nanofiltration (MWCO 500 Da) to isolate the product from smaller impurities .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways.
  • Chemical proteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.